(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

Overview

Description

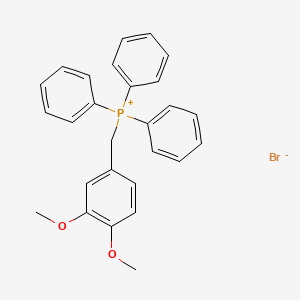

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide is a chemical compound with the molecular formula C27H26BrO2P and a molecular weight of 493.38 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a triphenylphosphonium group attached to a 3,4-dimethoxybenzyl moiety, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with 3,4-dimethoxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure high yield and purity . The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in a crystalline form.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to generate phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is widely utilized in organic synthesis as a reagent for the formation of complex molecules. It facilitates the construction of carbon-phosphorus bonds, which are critical in synthesizing various organic compounds. Its ability to act as a phosphonium salt allows for nucleophilic substitution reactions, making it an essential tool in synthetic organic chemistry .

Case Study:

In one notable application, this compound was employed in the synthesis of bioactive molecules through palladium-catalyzed reactions. The introduction of the triphenylphosphonium moiety enhanced the efficiency and selectivity of the reactions, leading to high yields of desired products .

Drug Development

Pharmaceutical Research:

The compound plays a significant role in drug development by facilitating the synthesis of bioactive compounds. Its lipophilic nature allows for effective cellular uptake, making it a candidate for drug delivery systems targeting specific tissues or organelles like mitochondria .

Case Study:

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In vitro studies showed that these compounds could inhibit cell growth and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Biological Studies

Cellular and Mitochondrial Targeting:

This compound is particularly useful in biological assays aimed at studying cellular processes. Its triphenylphosphonium group allows for selective targeting of mitochondria, enabling researchers to investigate mitochondrial function and its implications in diseases such as cancer and neurodegeneration .

Case Study:

A study focused on the use of this compound as a mitochondrial-targeted antioxidant demonstrated its ability to mitigate oxidative stress in neuronal cells. This property is crucial for developing therapies aimed at neuroprotective strategies against age-related diseases .

Material Science

Development of Advanced Materials:

The unique properties of this compound make it suitable for applications in material science. It can be incorporated into materials to enhance their electrical or optical properties, which is valuable for developing new electronic devices or sensors .

Data Table: Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Conductive Polymers | Enhances conductivity when integrated into polymers | Development of flexible electronics |

| Photonic Devices | Improves optical properties in photonic applications | Creation of advanced imaging systems |

| Sensors | Acts as a functional component in sensor technology | Development of chemical sensors |

Catalysis

Catalytic Properties:

this compound can also serve as a catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity is crucial for efficient industrial processes .

Case Study:

In industrial applications, this compound has been used to catalyze reactions involving carbon-carbon bond formation under mild conditions. This capability not only improves yield but also reduces the environmental impact associated with traditional catalytic processes .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide involves its interaction with cellular membranes and mitochondrial structures. The triphenylphosphonium group facilitates the compound’s uptake into cells and mitochondria due to its positive charge and lipophilicity. Once inside the cell, it can participate in various biochemical reactions, targeting specific molecular pathways and exerting its effects through the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- (4-Methoxybenzyl)triphenylphosphonium Bromide

- (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

- (3,4-Dimethoxyphenyl)triphenylphosphonium Bromide

Uniqueness

Compared to similar compounds, (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and interaction with biological systems. This unique structure makes it particularly useful in applications requiring precise targeting and specific chemical properties .

Biological Activity

(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (DMTTPP) is a compound of increasing interest in biomedical research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DMTTPP is a triphenylphosphonium salt characterized by a dimethoxybenzyl moiety. The triphenylphosphonium (TPP) group is known for its ability to target mitochondria due to the hyperpolarized mitochondrial membrane potential in cancer cells. This property enhances the compound's potential as an anticancer agent.

DMTTPP exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the disruption of mitochondrial function, leading to increased oxidative stress and apoptosis in cancer cells. Studies have shown that TPP-conjugated compounds can inhibit mitochondrial respiration and ATP synthesis, which are crucial for cancer cell survival and proliferation .

Cytotoxicity Data

The cytotoxic effects of DMTTPP have been evaluated across several human cancer cell lines. Table 1 summarizes the IC50 values for DMTTPP against different cancer types:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung carcinoma) | 22 | Induces apoptosis |

| MCF-7 (Breast cancer) | 193 | Cell cycle arrest |

| HT-29 (Colon cancer) | 298 | Growth inhibition |

| SK-MEL-28 (Melanoma) | 25-28 | Cytotoxicity |

These values indicate that DMTTPP is particularly effective against lung carcinoma and melanoma cells, showing promise for targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, DMTTPP has demonstrated antimicrobial activity. Recent studies have explored its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Table 2 presents the antibacterial activity of DMTTPP against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Significant |

| Pseudomonas aeruginosa | 10 | Moderate |

| Bacillus subtilis | 18 | Significant |

The compound showed notable efficacy against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.

Case Study 1: Cancer Treatment

A study focused on the effects of DMTTPP on MCF-7 breast cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. The study concluded that DMTTPP could serve as a lead compound for developing novel breast cancer therapies .

Case Study 2: Antimicrobial Applications

In another investigation, DMTTPP was tested against multi-drug resistant bacterial strains. The results indicated that DMTTPP not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies, suggesting its role as an adjuvant in antibiotic treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3,4-dimethoxybenzyl)triphenylphosphonium bromide, and how are reaction conditions optimized?

The compound is typically synthesized via quaternization reactions involving triphenylphosphine and a benzyl bromide derivative. A common method involves reacting 3,4-dimethoxybenzyl bromide with triphenylphosphine in anhydrous dichloromethane (DCM) under inert conditions (argon/nitrogen). The reaction is conducted at -70°C to minimize side reactions, followed by gradual warming to room temperature . Optimization focuses on:

- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity.

- Temperature control : Lower temperatures improve selectivity for the desired quaternary phosphonium salt.

- Purification : Column chromatography (silica gel, methanol/DCM eluent) or recrystallization from methanol/ethyl acetate mixtures yields high-purity products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : The molecular ion [M-Br]⁺ is observed at m/z ~493 (C₂₇H₂₆O₂P⁺) .

- Elemental analysis : Matches calculated C, H, and Br percentages .

Q. What safety precautions are required when handling this compound in the laboratory?

The compound is a skin and eye irritant (GHS Category 2/2A). Researchers must:

- Use nitrile gloves , safety goggles , and lab coats.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at room temperature , protected from moisture .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives with varying alkyl chain lengths or substituents?

Yield optimization strategies include:

- Tailoring alkyl chain precursors : Longer chains (e.g., C8–C11) require extended reaction times (24–48 hours) and elevated temperatures (40–60°C) .

- Leaving group alternatives : Using mesylates or tosylates instead of bromides can enhance reactivity in polar solvents like DMF .

- Catalytic additives : Quaternary ammonium salts (e.g., TBAB) accelerate quaternization via phase-transfer mechanisms .

Q. How should researchers resolve contradictions in NMR data for structurally similar phosphonium salts?

Discrepancies in benzyl-CH2-P proton shifts (δ 4.5–5.2 ppm) may arise from:

- Solvent effects : Deuterated methanol vs. chloroform alters hydrogen bonding and shifts.

- Counterion interactions : Bromide vs. chloride ions influence electron density at the phosphorus center.

- Solution-state aggregation : Dilute samples (≤5 mM) reduce self-association artifacts .

Q. What experimental designs are suitable for evaluating mitochondrial targeting efficiency in biological studies?

To assess mitochondrial accumulation:

- Fluorescent tagging : Conjugate the compound with probes (e.g., rhodamine) and quantify colocalization with MitoTracker™ dyes via confocal microscopy .

- Oxygen consumption rate (OCR) : Measure OCR changes in treated cells using a Seahorse Analyzer to infer mitochondrial membrane potential disruption .

- In vivo vs. in vitro models : Compare uptake in isolated mitochondria vs. whole-cell systems to differentiate passive vs. active transport mechanisms .

Q. How does the choice of counterion (e.g., bromide vs. chloride) impact physicochemical properties?

- Solubility : Bromide salts exhibit higher aqueous solubility (~10 mg/mL in methanol/water mixtures) compared to chlorides .

- Stability : Bromide ions reduce hygroscopicity, improving long-term storage stability .

- Biological activity : Bromide enhances mitochondrial uptake due to stronger ion-pairing interactions with membrane transporters .

Q. What strategies mitigate decomposition during prolonged storage or under acidic/basic conditions?

- Lyophilization : Freeze-drying in amber vials under argon minimizes hydrolysis.

- pH-controlled buffers : Store in neutral pH (6–8) to prevent cleavage of methoxy or benzyl groups .

- Avoid UV exposure : Decomposition via radical pathways is minimized by dark storage .

Q. How can substituent modifications (e.g., methoxy vs. hydroxy groups) alter biological activity?

- Methoxy groups : Enhance lipophilicity and mitochondrial membrane penetration but reduce antioxidant capacity .

- Hydroxy groups : Improve radical-scavenging activity but decrease stability under oxidative conditions.

- Structure-activity relationships (SAR) : Replace 3,4-dimethoxy with 3,4,5-trimethoxy to boost cholinesterase inhibition while retaining mitochondrial targeting .

Q. What chromatographic methods are optimal for assessing purity in complex mixtures?

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O2P.BrH/c1-28-26-19-18-22(20-27(26)29-2)21-30(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLALYSCMLUQKSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453255 | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70219-09-9 | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.